

# Measuring B7-H3 Expression in Tumor Tissue: Application Notes and Protocols

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## Compound of Interest

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## Introduction

B7-H3 (CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[1] Its expression is limited in normal, healthy tissues but is overexpressed in a wide range of human cancers.[2] This differential expression makes B7-H3 an attractive target for cancer immunotherapy.[3] B7-H3 has been implicated in both immune regulation and non-immunological functions that promote tumor progression, including cell proliferation, migration, invasion, and chemoresistance.[4][5] Accurate and reliable measurement of B7-H3 expression in tumor tissue is critical for patient stratification, biomarker development, and monitoring the efficacy of B7-H3-targeted therapies.

These application notes provide detailed protocols for the most common methods used to assess B7-H3 expression in tumor tissue: Immunohistochemistry (IHC), Flow Cytometry, Quantitative Real-Time PCR (qRT-PCR), and Western Blotting.

## I. Immunohistochemistry (IHC) for B7-H3 Detection

IHC is a powerful technique for visualizing the in-situ expression and localization of B7-H3 protein within the tumor microenvironment. It is particularly useful for assessing protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

## Data Presentation: IHC Scoring and Interpretation

The evaluation of B7-H3 staining is typically performed using a semi-quantitative scoring system that considers both the intensity and the percentage of positive tumor cells.

Table 1: B7-H3 Immunohistochemistry Scoring Systems

Scoring System	Description
Intensity Score	Staining intensity is graded on a scale of 0 to 3: 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Percentage Score	The percentage of positively stained tumor cells is recorded.
H-Score (Histochemical Score)	Calculated by multiplying the intensity score by the percentage of positive cells. The formula is: $H\text{-Score} = [(\% \text{ of cells with weak intensity} \times 1) + (\% \text{ of cells with moderate intensity} \times 2) + (\% \text{ of cells with strong intensity} \times 3)]$ . The H-score ranges from 0 to 300.
Combined Positive Score (CPS)	In some contexts, a Combined Positive Score (CPS) may be used, which is calculated as the number of B7-H3 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

Table 2: Recommended Antibodies for B7-H3 IHC

Antibody Clone	Host	Recommended Dilution	Supplier
D9M2L	Rabbit	Varies by protocol	Cell Signaling Technology
6A1	Mouse	1:200-1:1000	Thermo Fisher Scientific
AF1027	Goat	5-15 µg/mL	R&D Systems

## Experimental Protocol: B7-H3 IHC on FFPE Tissues

Caption: Workflow for B7-H3 Immunohistochemistry.

Materials:

- FFPE tumor tissue sections (4-5  $\mu$ m)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Peroxidase blocking solution (e.g., 3% H<sub>2</sub>O<sub>2</sub> in methanol)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against B7-H3 (see Table 2)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
  - Incubate slides in xylene twice for 5 minutes each.
  - Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.

- Antigen Retrieval:
  - Immerse slides in pre-heated antigen retrieval buffer.
  - Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
  - Allow slides to cool to room temperature.
- Peroxidase Blocking:
  - Incubate sections in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
  - Rinse with PBS.
- Blocking:
  - Incubate sections with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary B7-H3 antibody in blocking buffer to the desired concentration.
  - Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash slides with PBS three times for 5 minutes each.
  - Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Detection:
  - Wash slides with PBS three times for 5 minutes each.
  - Incubate with DAB substrate solution until the desired brown color develops.

- Rinse with deionized water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

## II. Flow Cytometry for B7-H3 Analysis

Flow cytometry is ideal for quantifying the percentage of B7-H3-positive cells and the intensity of B7-H3 expression on the cell surface of single-cell suspensions derived from fresh tumor tissue or cell lines.

### Data Presentation: Flow Cytometry Data

Table 3: Key Parameters in B7-H3 Flow Cytometry Analysis

Parameter	Description
Percentage of Positive Cells (%)	The proportion of cells exhibiting fluorescence intensity above the negative control.
Mean Fluorescence Intensity (MFI)	The average fluorescence intensity of the positive cell population, indicating the relative amount of B7-H3 per cell.

Table 4: Recommended Antibodies for B7-H3 Flow Cytometry

Antibody Clone	Fluorochrome Conjugate	Recommended Concentration	Supplier
185504	PE, APC, etc.	0.25 µg/10 <sup>6</sup> cells	R&D Systems
6A1	Unconjugated, FITC, etc.	1:200-1:400	Thermo Fisher Scientific

## Experimental Protocol: B7-H3 Staining of Tumor Cells

Caption: Workflow for B7-H3 Flow Cytometry.

Materials:

- Single-cell suspension from fresh tumor tissue or cell line
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc receptor blocking solution
- Fluorochrome-conjugated primary antibody against B7-H3 (see Table 4)
- Isotype control antibody
- Viability dye (e.g., Propidium Iodide, DAPI)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension from the tumor tissue using enzymatic digestion and/or mechanical dissociation.
  - Wash the cells with PBS and resuspend in flow cytometry staining buffer.
  - Count the cells and adjust the concentration to  $1 \times 10^6$  cells/mL.
- Fc Receptor Blocking:
  - Add Fc receptor blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C.
- Antibody Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) into flow cytometry tubes.

- Add the fluorochrome-conjugated B7-H3 antibody or the corresponding isotype control at the predetermined optimal concentration.
- Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
  - Wash the cells twice with 1-2 mL of flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.
- Data Acquisition:
  - Resuspend the cells in 300-500 µL of flow cytometry staining buffer.
  - Add a viability dye just before analysis if required.
  - Acquire the samples on a flow cytometer.

### III. Quantitative Real-Time PCR (qRT-PCR) for B7-H3 mRNA Expression

qRT-PCR is a sensitive method for quantifying the transcript levels of B7-H3 (CD276 gene) in tumor tissue. It is useful for correlating mRNA expression with protein levels and for high-throughput analysis.

#### Data Presentation: qRT-PCR Data

Table 5: Key Parameters in B7-H3 qRT-PCR Analysis

Parameter	Description
Ct (Cycle Threshold) Value	The PCR cycle number at which the fluorescence signal crosses a defined threshold. Lower Ct values indicate higher initial amounts of target mRNA.
$\Delta$ Ct (Delta Ct)	The difference between the Ct value of the target gene (B7-H3) and a reference (housekeeping) gene (e.g., GAPDH, ACTB). $\Delta$ Ct = Ct(B7-H3) - Ct(housekeeping).
$\Delta\Delta$ Ct (Delta-Delta Ct)	The difference between the $\Delta$ Ct of the tumor sample and the $\Delta$ Ct of a control or calibrator sample. $\Delta\Delta$ Ct = $\Delta$ Ct(tumor) - $\Delta$ Ct(control).
Fold Change	The relative expression of B7-H3 mRNA, typically calculated as $2^{-\Delta\Delta$ Ct}.

Table 6: Validated Primers for Human B7-H3 qRT-PCR

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Reference
B7-H3 (CD276)	CTGGCTTTCGTGTG CTGGAGAA	GCTGTCAGAGTGTT TCAGAGGC	OriGene Technologies
B7-H3 (CD276)	CTCTGCCTTCTCAC CTCTTTG	CCTTGAGGGAGGAA CTTTATC	Expression characteristic of 4Ig B7-H3 and 2Ig B7-H3 in acute myeloid leukemia
GAPDH (housekeeping)	GTGGTCTCCTCTGA CTTCAACA	CTCTTCCTCTTGTG CTCTTGCT	Table S1. Primer sequences used in qRT-PCR analysis

## Experimental Protocol: B7-H3 qRT-PCR



Caption: Workflow for B7-H3 qRT-PCR.

Materials:

- Fresh or frozen tumor tissue
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- Forward and reverse primers for B7-H3 and a housekeeping gene (see Table 6)
- Nuclease-free water
- qPCR plates and seals
- Real-time PCR instrument

Procedure:

- RNA Extraction:
  - Extract total RNA from tumor tissue using a commercial kit according to the manufacturer's instructions.
  - Assess RNA quality and quantity.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
  - Pipette the reaction mix into a qPCR plate.

- Thermal Cycling:
  - Perform the qPCR on a real-time PCR instrument using a program similar to the following:
    - Initial denaturation: 95°C for 10 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute
    - Melt curve analysis
- Data Analysis:
  - Determine the Ct values for B7-H3 and the housekeeping gene.
  - Calculate the relative expression of B7-H3 mRNA using the  $\Delta\Delta C_t$  method.

## IV. Western Blotting for B7-H3 Detection

Western blotting is used to detect and quantify the total amount of B7-H3 protein in tumor tissue lysates. It is particularly useful for confirming the presence of the protein and assessing its molecular weight.

## Data Presentation: Western Blotting Data

Table 7: Key Parameters in B7-H3 Western Blotting Analysis

Parameter	Description
Band Intensity	The intensity of the protein band corresponding to B7-H3, which is proportional to the amount of protein.
Molecular Weight	The apparent molecular weight of B7-H3, which is typically around 90-110 kDa for the glycosylated form.
Relative Expression	The intensity of the B7-H3 band normalized to a loading control protein (e.g., GAPDH, $\beta$ -actin).

Table 8: Recommended Antibodies for B7-H3 Western Blotting

Antibody Clone	Host	Recommended Dilution	Supplier
EPNCIR122	Rabbit	Varies by protocol	Abcam
6A1	Mouse	1:500-1:2000	Thermo Fisher Scientific
AF1027	Goat	1 $\mu$ g/mL	R&D Systems

## Experimental Protocol: B7-H3 Western Blotting

Caption: Workflow for B7-H3 Western Blotting.

Materials:

- Fresh or frozen tumor tissue
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against B7-H3 (see Table 8)
- HRP-conjugated secondary antibody
- Loading control antibody (e.g., anti-GAPDH, anti- $\beta$ -actin)
- Chemiluminescent substrate
- Imaging system

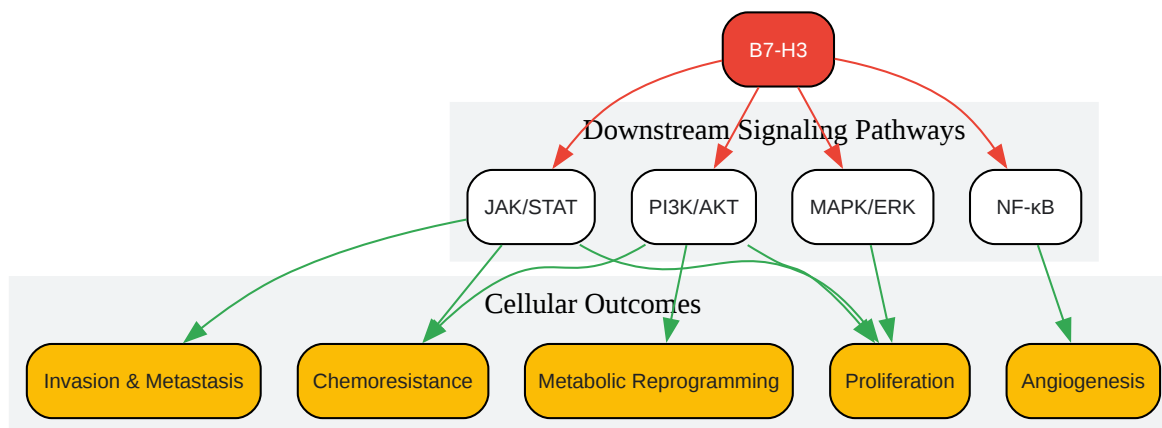
Procedure:

- Protein Extraction:
  - Homogenize tumor tissue in lysis buffer on ice.
  - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE:
  - Denature protein samples by boiling in Laemmli buffer.
  - Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Membrane Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
  - Incubate the membrane with the primary B7-H3 antibody and a loading control antibody overnight at 4°C.
  - Wash the membrane with TBST three times for 5-10 minutes each.
  - Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
  - Wash the membrane with TBST three times for 5-10 minutes each.
  - Incubate the membrane with a chemiluminescent substrate.
  - Visualize the protein bands using an imaging system.

## V. B7-H3 Signaling Pathway

B7-H3 is involved in various signaling pathways that contribute to its non-immunological pro-tumorigenic functions. Understanding these pathways is crucial for developing effective B7-H3 targeted therapies.



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